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Compound of Interest

Methyl 6-methoxy-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B1420744

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-1H-indazole-3-
carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical
properties of Methyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 885278-53-5).
Designed for researchers, medicinal chemists, and drug development professionals, this
document synthesizes available data with established scientific principles to offer a robust
profile of the compound. We will delve into its chemical identity, thermal and solubility
characteristics, and spectroscopic signature. Furthermore, this guide presents standardized,
field-proven methodologies for the experimental determination of these properties, ensuring
both scientific integrity and practical applicability. The narrative emphasizes the rationale
behind experimental choices, providing a self-validating framework for laboratory investigation.

Chemical Identity and Structure

Methyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound featuring an
indazole core. The indazole scaffold is a key pharmacophore found in numerous biologically
active molecules.[1][2] The methoxy group at the 6-position and the methyl ester at the 3-
position significantly influence the molecule's electronic properties, solubility, and potential for
intermolecular interactions, making it a valuable intermediate in medicinal chemistry.[1][2]
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Caption: Molecular Structure of Methyl 6-methoxy-1H-indazole-3-carboxylate.

Table 1: Core Compound Identifiers

Property Value Source

Methyl 6-methoxy-1H-
IUPAC Name . N/A
indazole-3-carboxylate

CAS Number 885278-53-5

Molecular Formula C10H10N203 Derived

| Molecular Weight | 206.20 g/mol | |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application
in research and development.

Table 2: Summary of Physical Properties
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Property

Physical Form

Value

Predicted to be an off-
white to light yellow solid.

Notes

Based on analogous
compounds like 6-
Methoxy-1H-indazole-3-
carboxylic acid.[1]

Data not available. Predicted

Analogy: Methyl 5-bromo-1-
methyl-1H-indazole-3-

Melting Point to be in the range of 140-180 carboxylate melts at 141.3 °C.
°C. [3] The parent acid melts at a
higher temperature.
High melting point suggests
Boiling Point Data not available. decomposition before boiling
at atmospheric pressure.
Expected to be soluble in The methyl ester group
N organic solvents like DMSO, enhances solubility in organic
Solubility

DMF, and methanol; sparingly
soluble in water.

media compared to the parent

carboxylic acid.[2]

| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from

light. | General recommendation for indazole derivatives.[2] |

Spectroscopic Profile

The spectroscopic profile provides a definitive fingerprint for compound identification and

structural elucidation. While direct experimental spectra for this specific compound are not

widely published, the expected shifts can be accurately predicted based on established

principles and data from structurally similar indazoles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole ring, the methoxy protons, the N-H proton, and the methyl ester

protons. The aromatic protons will appear as doublets or multiplets in the range of 6 7.0-8.0

ppm. The methoxy group (-OCHs) should present as a sharp singlet around 6 3.8-4.0 ppm.
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The methyl ester (~COOCHS3) protons will also be a singlet, typically slightly downfield,
around & 3.9-4.1 ppm. The indazole N-H proton is expected to be a broad singlet at a higher
chemical shift (>10 ppm), which is exchangeable with D20.

e 13C NMR: The carbon NMR will show signals for the ten unique carbon atoms. The carbonyl
carbon of the ester will be the most downfield signal, typically in the & 160-165 ppm range.
The aromatic carbons will resonate between & 95-158 ppm, with the carbon attached to the
methoxy group appearing at the higher end of this range. The methoxy and methyl ester
carbons will appear as sharp signals around & 52-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm—!
corresponding to the N-H stretching vibration of the indazole ring.

e C=0 Stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear
around 1700-1725 cm~1.[3]

e C-O Stretch: Absorptions for the C-O bonds of the ester and methoxy groups are expected in
the 1050-1300 cm~1 region.

o C=C Aromatic Stretch: Multiple peaks in the 1450-1620 cm~1 range will correspond to the
aromatic ring vibrations.

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed. The following sections
detail the methodologies for determining key physical and spectroscopic properties.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.
Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-20-170-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Fine Powder: Using a finely ground powder ensures uniform heat distribution, preventing
inconsistencies in melting.

» Slow Ramp Rate: A slow temperature ramp near the melting point is critical for allowing the
system to reach thermal equilibrium, providing an accurate reading. A fast ramp can lead to
an artificially elevated and broad melting range.

o Calibration: The use of a calibrated apparatus against known standards is a cornerstone of a
self-validating system, ensuring the trustworthiness of the obtained data.

Protocol for Spectroscopic Analysis

This protocol provides a general framework for acquiring high-quality NMR and IR data.
o Sample Preparation (NMR):
o Accurately weigh 5-10 mg of the compound.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a
clean, dry NMR tube. The choice of solvent is critical; DMSO-ds is often preferred for
indazoles as it can better solubilize the compound and allows for clear observation of the
N-H proton.

o Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative
analysis or precise referencing is required.

 NMR Data Acquisition:

o Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500
MHz for 1H).[4]

o Acquire a standard *H spectrum, followed by a 13C spectrum. Further 2D experiments like
COSY and HSQC can be performed for unambiguous signal assignment.

e Sample Preparation (IR):

o For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample
directly on the ATR crystal.
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o Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry
KBr and pressing it into a transparent disk.

o |IR Data Acquisition:
o Record the spectrum using an FTIR spectrometer.[7]

o Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which
is then automatically subtracted from the sample spectrum. Report peak positions in
wavenumbers (cm™1).

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-methoxy-1H-indazole-3-carboxylate
is not readily available, data from related indazole compounds should be used to guide
handling procedures.[8][9]

e Hazard Statements (Predicted): Based on analogous structures, the compound may be
harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319),
and may cause respiratory irritation (H335).[8]

o Precautionary Measures:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[9]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with
side shields, a lab coat, and chemical-resistant gloves (e.qg., nitrile).[10]

o Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure
stability.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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